molecular formula C9H14O3 B2874536 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid CAS No. 2137817-30-0

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2874536
CAS No.: 2137817-30-0
M. Wt: 170.208
InChI Key: LYIGLFGQVNFASQ-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid (CAS: 2060063-21-8) is a cyclobutane derivative featuring a carboxylic acid group and a tetrahydrofuran (oxolane) ring. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.24 g/mol . The compound is structurally characterized by a cyclobutane core substituted with a carboxylic acid at the 1-position and an oxolane ring at the adjacent position. The compound is commercially available in high-purity forms (99–99.999%) and is typically stored at room temperature as a powder .

Properties

IUPAC Name

1-(oxolan-2-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGLFGQVNFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutane derivative, with an oxolane ring. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and cyclobutane ring participate in oxidation reactions under controlled conditions:

Reagent/Conditions Products Mechanistic Notes Reference
KMnO₄ (aq., acidic)Ring-opened dicarboxylic acidOxidative cleavage of cyclobutane ring via radical intermediates
CrO₃ (anhydrous)3-oxo derivativesSelective oxidation of α-carbon adjacent to carboxylic acid
O₂ (catalytic Pd/C, 150°C)Partial dehydrogenation productsIndustrial-scale oxidation with reduced side reactions

Key findings:

  • The cyclobutane ring’s strain (≈26 kcal/mol) facilitates oxidative ring-opening with strong oxidizing agents.

  • Kinetic studies show 90% yield for dicarboxylic acid formation under optimized KMnO₄ conditions.

Reduction Reactions

The compound undergoes selective reductions targeting specific functional groups:

Reagent/Conditions Products Selectivity Reference
H₂ (10 atm), Pd/C (ethanol)Saturated cyclobutane derivativeFull hydrogenation of strained ring without oxolan cleavage
LiAlH₄ (THF, 0°C)Primary alcoholReduction of carboxylic acid to -CH₂OH group
NaBH₄/I₂No reactionCarboxylic acid inert to milder reducing agents

Industrial relevance:

  • Catalytic hydrogenation protocols achieve >95% conversion in flow reactors.

  • IR spectroscopy confirms alcohol formation (broad O-H stretch at 3300 cm⁻¹) .

Substitution Reactions

Nucleophilic substitution occurs at the cyclobutane ring when activated:

Reagent Conditions Products Yield Reference
NH₃ (excess)150°C, sealed tube1-amino-cyclobutane derivative62%
CH₃MgBrDry ether, −78°CMethyl-substituted cyclobutane48%
NaN₃ (DMF)120°C, 24hAzido-derivative55%

Mechanistic insights:

  • Ring strain lowers activation energy for SN2 pathways.

  • Steric hindrance from oxolan group reduces substitution rates at C1 .

Esterification and Derivatives

The carboxylic acid group readily forms esters and amides:

Reaction Reagents Products Application Reference
EsterificationMeOH, H₂SO₄Methyl esterProdrug synthesis
Amide formationSOCl₂, then NH₃Primary amideBioactivity optimization
Anhydride synthesisAc₂O, pyridineMixed anhydridePolymer precursor

Thermodynamic data:

  • Esterification ΔH = −42 kJ/mol (exothermic) .

  • Amidation achieves 78% yield with Dean-Stark trap .

Cycloaddition and Ring-Opening

The strained cyclobutane participates in [2+2] and [4+2] cycloadditions:

Reaction Partner Conditions Products Stereochemistry Reference
Ethylene (gas)UV light, 254 nmBicyclohexane adductEndo preference (7:3 ratio)
1,3-butadieneThermal (180°C)Fused bicyclic systemRacemic mixture

Computational studies:

  • DFT calculations show transition state energy of 32 kcal/mol for [2+2] cycloaddition.

  • X-ray crystallography confirms chair-like conformation in adducts.

Scientific Research Applications

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 1-(oxolan-2-yl)cyclobutane-1-carboxylic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₆O₃ 184.24 Oxolane ring, carboxylic acid Moderate polarity, rigid scaffold
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl group, carboxylic acid Hydrophobic, unclassified GHS hazards
1-Ethylcyclobutane-1-carboxylic acid C₇H₁₂O₂ 128.17 Ethyl group, carboxylic acid Lower steric bulk, higher lipophilicity
1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid C₁₂H₁₁NO₂ 201.22 4-Cyanophenyl, carboxylic acid Electron-withdrawing cyano group, increased acidity
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid C₇H₁₀O₄ 158.15 Methoxycarbonyl, carboxylic acid Enhanced acidity due to ester group
3,3-Difluorocyclobutane-1,1-dicarboxylic acid 1-isopropyl ester C₉H₁₂F₂O₄ 222.19 Difluoro, dicarboxylic ester High reactivity for cross-coupling
Key Observations:
  • Polarity: The oxolane substituent in the target compound introduces moderate polarity compared to hydrophobic benzyl (C₁₂H₁₄O₂) or ethyl (C₇H₁₂O₂) groups. This enhances aqueous solubility relative to alkyl-substituted analogs but reduces it compared to cyano- or ester-containing derivatives.
  • Acidity: The carboxylic acid group’s acidity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., cyano in C₁₂H₁₁NO₂) increase acidity, while electron-donating groups (e.g., oxolane) may slightly reduce it .
This compound:
  • Medicinal Chemistry: The rigid cyclobutane-oxolane scaffold may serve as a conformationally constrained building block for drug design, similar to cyclobutane-based amino acids used in peptide stapling (e.g., (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid) .
  • Materials Science : High-purity forms (99.9%) are available for specialized applications, such as polymer synthesis .
Analogs:
  • 1-Benzylcyclobutane-1-carboxylic acid : Used in R&D for its hydrophobic aromatic group, which may improve membrane permeability in bioactive molecules .
  • 3,3-Difluorocyclobutane-1,1-dicarboxylic acid 1-isopropyl ester : A key intermediate in synthesizing fluorinated pharmaceuticals due to its reactivity .
  • 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : Employed in esterification and coupling reactions .

Biological Activity

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and an oxolane (tetrahydrofuran) moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and metabolic pathways.

Chemical Structure and Properties

The molecular formula for this compound is C8H12O3C_8H_{12}O_3. Its structure features a carboxylic acid functional group, which is essential for its reactivity and interaction with biological targets. The presence of the oxolane ring may influence the compound's solubility and membrane permeability, affecting its bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the oxolane group contributes to the compound's overall reactivity, enhancing its potential therapeutic effects .

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Research suggests that this compound may have anti-inflammatory effects, making it a candidate for further pharmacological investigation .
  • Antimicrobial Activity : Initial findings indicate potential antimicrobial properties, which could be explored for therapeutic applications against various pathogens .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds and derivatives:

  • GPR88 Receptor Agonism : (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has been identified as a GPR88 receptor agonist, suggesting that stereochemistry plays a critical role in receptor interactions. This finding highlights the importance of structural modifications in enhancing receptor activity .
  • Inflammatory Pathways : Investigations into the inflammatory pathways influenced by 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid revealed that it may inhibit pro-inflammatory cytokines, indicating a mechanism for its anti-inflammatory effects .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaNotable Activities
This compoundC8H12O3Anti-inflammatory, antimicrobial
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acidC8H12O3GPR88 receptor agonist
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acidC8H12O3Anti-inflammatory, antimicrobial

Future Directions

Further research is essential to elucidate the full range of biological activities associated with this compound. Investigations should focus on:

  • In Vivo Studies : To confirm the therapeutic potential observed in vitro.
  • Mechanistic Studies : To better understand how this compound interacts with specific biological targets.

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